Endoxifène E-isomère chlorhydrate

Vue d'ensemble

Description

Applications De Recherche Scientifique

E-Endoxifen hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of selective estrogen receptor modulators.

Biology: Investigated for its role in modulating estrogen receptor activity and gene expression.

Medicine: Primarily used in the treatment of estrogen receptor-positive breast cancer and bipolar disorder.

Industry: Utilized in the development of transdermal delivery systems for breast cancer prevention.

Analyse Biochimique

Biochemical Properties

Endoxifen E-isomer Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily antiestrogenic .

Cellular Effects

Endoxifen E-isomer Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Endoxifen E-isomer Hydrochloride involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Endoxifen E-isomer Hydrochloride change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .

Metabolic Pathways

Endoxifen E-isomer Hydrochloride is involved in various metabolic pathways. It interacts with several enzymes or cofactors. Effects on metabolic flux or metabolite levels are currently under research .

Transport and Distribution

Endoxifen E-isomer Hydrochloride is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it has effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Endoxifen E-isomer Hydrochloride and any effects on its activity or function are currently under research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate d'E-Endoxifène est synthétisé par la biotransformation du tamoxifène par l'enzyme cytochrome P450 2D6 (CYP2D6). Le principal métabolite, le N-desméthyltamoxifène, subit une hydroxylation supplémentaire pour former l'E-Endoxifène .

Méthodes de production industrielle : La production industrielle du chlorhydrate d'E-Endoxifène implique l'utilisation de la chromatographie liquide haute performance (HPLC) pour garantir la pureté du composé. Le processus comprend la dissolution de la substance médicamenteuse dans l'éthanol, l'ajout d'acide oléique comme exhausteur de perméation, puis l'ajout d'eau tamponnée au phosphate. De l'hydroxypropylméthylcellulose est ajoutée comme agent épaississant pour produire le gel en vrac final .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'E-Endoxifène subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : Les réactions de substitution peuvent se produire au niveau du groupe hydroxyle phénolique.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactifs comme les halogénoalcanes peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et déméthylés de l'E-Endoxifène .

4. Applications de la recherche scientifique

Le chlorhydrate d'E-Endoxifène a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans l'étude des modulateurs sélectifs des récepteurs aux œstrogènes.

Biologie : Investigué pour son rôle dans la modulation de l'activité des récepteurs aux œstrogènes et de l'expression génique.

Médecine : Principalement utilisé dans le traitement du cancer du sein positif aux récepteurs aux œstrogènes et du trouble bipolaire.

Industrie : Utilisé dans le développement de systèmes de libération transdermique pour la prévention du cancer du sein.

5. Mécanisme d'action

Le chlorhydrate d'E-Endoxifène exerce ses effets en se liant aux récepteurs aux œstrogènes, inhibant ainsi la prolifération des cellules dépendantes des œstrogènes. Il agit également comme un inhibiteur de la protéine kinase C (PKC), qui joue un rôle dans ses effets antimaniques dans le trouble bipolaire. Le mécanisme d'action du composé implique la dégradation du récepteur alpha des œstrogènes (ERα) et l'inhibition de l'expression génique induite par les œstrogènes .

Composés similaires :

Tamoxifène : Le composé parent de l'E-Endoxifène, utilisé dans le traitement du cancer du sein.

4-Hydroxytamoxifène : Un autre métabolite actif du tamoxifène ayant des propriétés de modulation des récepteurs aux œstrogènes similaires.

N-Desméthyltamoxifène : Un métabolite principal du tamoxifène qui subit une hydroxylation supplémentaire pour former l'E-Endoxifène

Unicité : Le chlorhydrate d'E-Endoxifène est unique en raison de ses puissants effets antiestrogéniques et de sa capacité à inhiber la PKC, le rendant efficace à la fois dans le traitement du cancer du sein et la prise en charge du trouble bipolaire .

Mécanisme D'action

E-Endoxifen hydrochloride exerts its effects by binding to estrogen receptors, thereby inhibiting the proliferation of estrogen-dependent cells. It also acts as a protein kinase C (PKC) inhibitor, which plays a role in its antimanic effects in bipolar disorder. The compound’s mechanism of action involves the degradation of estrogen receptor alpha (ERα) and the inhibition of estrogen-induced gene expression .

Comparaison Avec Des Composés Similaires

Tamoxifen: The parent compound of E-Endoxifen, used in the treatment of breast cancer.

4-Hydroxytamoxifen: Another active metabolite of tamoxifen with similar estrogen receptor modulating properties.

N-Desmethyltamoxifen: A primary metabolite of tamoxifen that undergoes further hydroxylation to form E-Endoxifen

Uniqueness: E-Endoxifen hydrochloride is unique due to its potent antiestrogenic effects and its ability to inhibit PKC, making it effective in both breast cancer treatment and the management of bipolar disorder .

Propriétés

IUPAC Name |

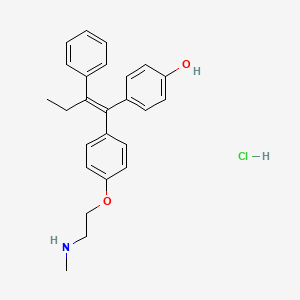

4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFIMPDXTABYCN-QREUMGABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197194-61-8 | |

| Record name | Phenol, 4-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197194-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)